molecular formula C9H19NO2 B3340882 [4-(2-Methylpropyl)morpholin-2-yl]methanol CAS No. 926253-79-4

[4-(2-Methylpropyl)morpholin-2-yl]methanol

Cat. No.: B3340882
CAS No.: 926253-79-4
M. Wt: 173.25 g/mol
InChI Key: HQDJQJVJHWSKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Methylpropyl)morpholin-2-yl]methanol: is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.26 g/mol It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with a 2-methylpropyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylpropyl)morpholin-2-yl]methanol typically involves the reaction of morpholine with 2-methylpropyl bromide in the presence of a base, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.

    Purification: Techniques such as distillation or crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Methylpropyl)morpholin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine:

    Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Polymer Production: Used in the production of specialty polymers.

    Surfactants: Component in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of [4-(2-Methylpropyl)morpholin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [4-(2-Methylpropyl)morpholin-2-yl]ethanol
  • [4-(2-Methylpropyl)morpholin-2-yl]amine
  • [4-(2-Methylpropyl)morpholin-2-yl]acetate

Uniqueness:

  • Hydroxyl Group: The presence of a hydroxyl group in [4-(2-Methylpropyl)morpholin-2-yl]methanol makes it more reactive in certain chemical reactions compared to its analogs.
  • Steric Effects: The 2-methylpropyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

[4-(2-methylpropyl)morpholin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2)5-10-3-4-12-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDJQJVJHWSKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926253-79-4
Record name [4-(2-methylpropyl)morpholin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Methylpropyl)morpholin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(2-Methylpropyl)morpholin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[4-(2-Methylpropyl)morpholin-2-yl]methanol
Reactant of Route 4
Reactant of Route 4
[4-(2-Methylpropyl)morpholin-2-yl]methanol
Reactant of Route 5
Reactant of Route 5
[4-(2-Methylpropyl)morpholin-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[4-(2-Methylpropyl)morpholin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.